6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine
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Overview
Description
6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a naphthylmethylideneamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with naphthalen-2-carbaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the aromatic naphthalene ring .
Industrial Production Methods
This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group.
Major Products Formed
Oxidation: Formation of naphthylmethylideneamino pyrazine oxides.
Reduction: Formation of 6-chloro-N-(naphthalen-2-ylmethylamino)pyrazin-2-amine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, particularly its potential as an anti-tubercular agent.
Industry: Could be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the function of enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine core.
N-phenylpyrazine-2-carboxamides: Compounds with similar structural features and biological activities.
Pyrrolopyrazine derivatives: Compounds with a fused pyrazine ring system that exhibit various biological activities
Uniqueness
6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthylmethylideneamino group enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability .
Properties
Molecular Formula |
C15H11ClN4 |
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Molecular Weight |
282.73 g/mol |
IUPAC Name |
6-chloro-N-[(Z)-naphthalen-2-ylmethylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-14-9-17-10-15(19-14)20-18-8-11-5-6-12-3-1-2-4-13(12)7-11/h1-10H,(H,19,20)/b18-8- |
InChI Key |
PQYRTCLHHVFISH-LSCVHKIXSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N\NC3=CN=CC(=N3)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=CN=CC(=N3)Cl |
Origin of Product |
United States |
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